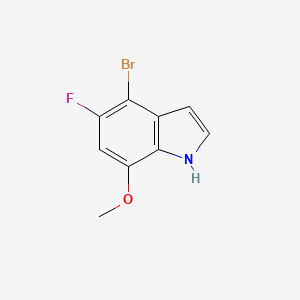

4-Bromo-5-fluoro-7-methoxy-1H-indole

Description

BenchChem offers high-quality 4-Bromo-5-fluoro-7-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-7-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFNO |

|---|---|

Molecular Weight |

244.06 g/mol |

IUPAC Name |

4-bromo-5-fluoro-7-methoxy-1H-indole |

InChI |

InChI=1S/C9H7BrFNO/c1-13-7-4-6(11)8(10)5-2-3-12-9(5)7/h2-4,12H,1H3 |

InChI Key |

DTNWBNPWFHXWKI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1NC=C2)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Chemical Landscape of Substituted Indoles: A Technical Guide to 4-Bromo-5-fluoro-1H-indole

An In-depth Examination of its Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Senior Application Scientist Note: The initial query for "4-Bromo-5-fluoro-7-methoxy-1H-indole" did not yield sufficient public data for a comprehensive technical guide. In the spirit of scientific accuracy and to provide a valuable resource, this guide will focus on the closely related and well-documented compound, 4-Bromo-5-fluoro-1H-indole . This structural analog shares key halogen substitutions that are critical to its reactivity and utility in medicinal chemistry and materials science. The insights and protocols discussed herein for the bromo-fluoro-indole scaffold will provide a strong foundational understanding for researchers working with similarly substituted indole derivatives.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic placement of functional groups on the indole ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and chemical reactivity. Halogenation, in particular the introduction of bromine and fluorine atoms, is a powerful tool in drug design. Bromine can act as a bulky placeholder and a handle for further chemical modifications, often enhancing binding affinity to biological targets.[2] Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and improve membrane permeability.

4-Bromo-5-fluoro-1H-indole is a versatile synthetic intermediate that leverages these properties. Its unique substitution pattern makes it a valuable building block for creating more complex molecules with potential therapeutic applications, ranging from anticancer agents to central nervous system modulators.[3] This guide provides an in-depth look at the chemical and physical properties, spectroscopic signature, and safety considerations for 4-Bromo-5-fluoro-1H-indole.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1227493-96-0 | [4][5][6] |

| Molecular Formula | C₈H₅BrFN | [4] |

| Molecular Weight | 214.04 g/mol | [4][5] |

| IUPAC Name | 4-bromo-5-fluoro-1H-indole | [5] |

| InChI | 1S/C8H5BrFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | [4][5] |

| InChIKey | CIRXFJXMJOVFMR-UHFFFAOYSA-N | [4][5] |

| Physical Form | Light yellow to yellow powder or crystals | [4] |

| Purity | Typically ≥95% | [4] |

Spectroscopic Characterization

While specific spectra for 4-Bromo-5-fluoro-1H-indole are not publicly available, a predicted ¹H NMR and ¹³C NMR spectral analysis would reveal key structural features. For instance, in a related compound, 5-Bromo-4-fluoro-2-methyl-1H-indole, the expected signals would include distinct peaks for the aromatic protons, the N-H proton of the indole, and the methyl group at the 2-position in ¹H NMR. The ¹³C NMR would show characteristic signals for the carbon atoms of the indole ring and the methyl group.[7]

Synthesis and Reactivity

The synthesis of substituted indoles often relies on established named reactions, with the Fischer indole synthesis being a prominent method.

Synthetic Workflow: A Generalized Approach

A common strategy for synthesizing halogenated indoles involves the Fischer indole synthesis, which begins with a substituted aniline.[7] A plausible synthetic route for a bromo-fluoro-indole derivative is outlined below. This workflow illustrates the key steps, including diazotization, reduction, and cyclization.

Caption: Generalized Fischer Indole Synthesis Workflow.

Key Reaction Steps Explained

-

Diazotization: The synthesis typically commences with the diazotization of a substituted aniline, such as 4-bromo-3-fluoroaniline, using sodium nitrite in the presence of a strong acid at low temperatures.[7][8]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.

-

Fischer Indole Cyclization: The hydrazine intermediate undergoes an acid-catalyzed cyclization with a suitable ketone or aldehyde to form the final indole ring.[7]

The reactivity of 4-Bromo-5-fluoro-1H-indole is largely dictated by the electron-rich indole nucleus and the presence of the halogen substituents. The N-H proton can be deprotonated with a base to facilitate N-alkylation or N-arylation.[8] The bromine atom at the C4 position is a key handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of substituents at this position.

Applications in Research and Drug Discovery

Halogenated indoles are valuable scaffolds in the development of new therapeutic agents. The unique electronic properties conferred by the bromine and fluorine atoms can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Role as a Synthetic Intermediate

4-Bromo-5-fluoro-1H-indole serves as a crucial building block for the synthesis of more complex molecules. Its utility is highlighted in its potential incorporation into compounds targeting a range of diseases. For example, indole derivatives are known to be key components of BET bromodomain inhibitors, which are being investigated for their anticancer properties.[9] The bromo- and fluoro-substituents on the indole ring can be strategically utilized to explore structure-activity relationships (SAR) and optimize lead compounds.

Potential Therapeutic Areas

-

Oncology: Many indole-based compounds have shown promise as anticancer agents.[3] The ability to functionalize the 4-position of the indole ring via the bromine atom allows for the exploration of novel chemical space in the design of kinase inhibitors, apoptosis inducers, and other anticancer therapeutics.

-

Infectious Diseases: The indole scaffold is present in a number of antimicrobial and antiviral agents.

-

Central Nervous System (CNS) Disorders: The structural similarity of indole to neurotransmitters like serotonin has made it a privileged scaffold in the design of drugs for CNS disorders.

The logical progression from a versatile building block to a potential therapeutic agent is depicted in the following diagram.

Caption: Drug Discovery Pathway Utilizing 4-Bromo-5-fluoro-1H-indole.

Safety, Handling, and Storage

Proper handling and storage of 4-Bromo-5-fluoro-1H-indole are essential to ensure laboratory safety and maintain the compound's integrity.

Hazard Identification

Based on available safety data for this compound, the following hazards have been identified:

-

Harmful if swallowed [4]

-

Causes skin irritation [4]

-

Causes serious eye irritation [4]

-

May cause respiratory irritation [4]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10][11]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[10][11]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[4]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10]

-

In case of skin contact: Wash with plenty of soap and water.[10][11]

-

If inhaled: Move person to fresh air.[10]

-

If swallowed: Call a poison center or doctor if you feel unwell.[10]

-

Conclusion

4-Bromo-5-fluoro-1H-indole is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a modulating fluorine atom on the privileged indole scaffold makes it an attractive starting material for the synthesis of novel, biologically active compounds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for researchers aiming to unlock its full potential in their scientific endeavors. The continued exploration of such halogenated indoles will undoubtedly contribute to the advancement of drug discovery and the development of new chemical entities.

References

- Vertex AI Search. (n.d.). 4-Bromo-7-Fluoro-5-Methyl-1H-Indole: Advanced Synthesis Tool.

- MilliporeSigma. (n.d.). 4-Bromo-5-fluoro-1H-indole | 1227493-96-0.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 4-bromo-5-fluoro-1H-indole | 1227493-96-0.

- ACS Publications. (2017). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry.

- MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.

- ChemScene. (n.d.). 1449581-02-5 | 4-Bromo-7-fluoro-5-methyl-1H-indole.

- Benchchem. (n.d.). Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole: An Application Note and Protocol.

- Arkat USA, Inc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

- Rsc.org. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- Chemsrc. (2025). 4-Bromo-7-methoxy-1H-indole | CAS#:436091-59-7.

- Alfa Chemistry. (n.d.). CAS 1227493-96-0 4-Bromo-5-fluoro-1H-indole.

- ECHEMI. (n.d.). 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets.

- Benchchem. (n.d.). Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols.

- PMC. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

- CymitQuimica. (n.d.). 4-bromo-7-chloro-5-fluoro-1H-indole.

- Matrix Scientific. (n.d.). 4-Bromo-5-fluoro-1H-indole.

- PubChemLite. (n.d.). 4-bromo-7-fluoro-5-methyl-1h-indole.

- AChemBlock. (n.d.). 4-Bromo-5-methoxy-7-methyl-1H-indole 97%.

- Santa Cruz Biotechnology. (n.d.). Enalapril | CAS 75847-73-3.

- EurekAlert!. (2025). Breakthrough in indole chemistry could accelerate drug development.

- Springer. (2024). Introducing bromine to the molecular structure as a strategy for drug design.

- ACS Publications. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.

Sources

- 1. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromo-5-fluoro-1H-indole | 1227493-96-0 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1227493-96-0 Cas No. | 4-Bromo-5-fluoro-1H-indole | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

biological activity of 4-bromo-5-fluoro-7-methoxyindole derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-5-fluoro-7-methoxyindole Derivatives

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for extensive chemical modification, enabling the fine-tuning of biological activity. This guide focuses on a specific, highly functionalized class: 4-bromo-5-fluoro-7-methoxyindole derivatives. While direct, comprehensive studies on this exact substitution pattern are emerging, this paper synthesizes data from structurally related compounds to build a predictive framework for their biological potential. We will explore likely synthetic strategies, delve into the probable anticancer, antimicrobial, and anti-inflammatory activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document serves as a technical resource to guide researchers in the rational design and investigation of this promising class of molecules.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. The electronic properties and structural rigidity of the indole core, combined with the potential for substitution at multiple positions (N1, C2, C3, C4, C5, C6, and C7), make it a frequent starting point for drug discovery campaigns.[1]

The specific bioactivity of an indole derivative is profoundly influenced by the nature and placement of its substituents. Halogenation, in particular, is a common strategy to enhance potency, modulate lipophilicity, and improve metabolic stability.

-

Bromine (Br) at positions like C4 or C5 can increase binding affinity and is a feature in compounds with anticancer and antimicrobial properties.[2][3][4]

-

Fluorine (F) at the C5 position is known to enhance the potency of CB1 allosteric modulators and is a common modification in modern medicinal chemistry to improve pharmacokinetic profiles.[1]

-

Methoxy (CH₃O) groups, such as at the C7 position, are prevalent in natural products with anti-inflammatory and anticancer activities.[5][6] They can act as hydrogen bond acceptors and influence the molecule's overall conformation and electronic distribution.

The combination of these three substituents on the indole core—4-bromo, 5-fluoro, and 7-methoxy—creates a unique electronic and steric profile that suggests a high potential for potent and selective biological activity.

Synthetic Strategies: A Generalized Approach

While a specific, published route for 4-bromo-5-fluoro-7-methoxyindole may not be widely available, its synthesis can be approached through established indole synthetic methodologies followed by sequential functionalization. A plausible retrosynthetic analysis suggests a multi-step process starting from a suitably substituted aniline precursor.

Proposed Synthetic Workflow

Caption: Generalized workflow for the synthesis of 4-bromo-5-fluoro-7-methoxyindole derivatives.

This approach allows for the creation of a diverse library of compounds by varying the substituents introduced at the N1, C2, and C3 positions, enabling a thorough exploration of the structure-activity relationship (SAR).

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally analogous compounds, we can project three primary areas of high therapeutic potential for this class of derivatives: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Bromo- and methoxy-substituted aromatic compounds are well-represented in anticancer literature.[4][7] Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, for instance, have been developed as potent inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer.[4][8]

Mechanism of Action (Hypothesized): It is plausible that 4-bromo-5-fluoro-7-methoxyindole derivatives could function as kinase inhibitors. The indole scaffold can act as an ATP-competitive hinge-binding motif, while the substituents at the C4, C5, and C7 positions could provide crucial interactions within the enzyme's active site, enhancing potency and selectivity. A likely target pathway is the MAPK/ERK pathway, which is downstream of many receptor tyrosine kinases like FGFR1.[4]

Caption: Hypothesized inhibition of an RTK signaling pathway by an indole derivative.

Comparative Cytotoxicity Data: The following table summarizes the anticancer activity of various bromo- and methoxy-substituted heterocyclic compounds against human cancer cell lines, providing a benchmark for future studies.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Bromo-benzamide Derivative (C9) | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [4][8] |

| 4-Bromo-benzamide Derivative (C9) | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [4][8] |

| Spirooxindole Derivative (5g) | MCF-7 (Breast) | 2.8 | [9] |

| Spirooxindole Derivative (5l) | MCF-7 (Breast) | 3.4 | [9] |

| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | [10] |

| Acetylated Bromophenol (4b-4) | K562 (Leukemia) | < 10 (inhibited viability to 35%) | [11] |

Antimicrobial Activity

Halogenated indoles have demonstrated significant potential as antimicrobial agents.[2] Quantitative structure-activity relationship (QSAR) analyses have revealed that chloro and bromo substitutions at the C4 or C5 positions of the indole ring are crucial for activity against pathogens like Vibrio parahaemolyticus.[2] Furthermore, related heterocyclic structures like 4-bromo-1H-indazoles have been investigated as inhibitors of the bacterial cell division protein FtsZ.[12]

Mechanism of Action (Hypothesized): The antimicrobial effect could be multifactorial. Halogenated indoles are known to cause damage to the bacterial cell membrane.[2] They may also inhibit critical bacterial enzymes, such as FtsZ, which is essential for cytokinesis, or disrupt biofilm formation, a key factor in persistent infections.[12][13]

Comparative Antimicrobial Data:

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [2] |

| 4-Bromo-1H-indazole (Comp. 9) | S. pyogenes | 4 | [12] |

| 4-Bromo-1H-indazole (Comp. 18) | S. aureus (Penicillin-Resistant) | Exhibited potent activity | [12] |

| 7-Methoxyquinoline Derivative | E. coli | 0.125 | [14] |

Anti-inflammatory Activity

Phenolic compounds, including those with methoxy and bromo substitutions, are recognized for their anti-inflammatory properties.[15] For example, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a brominated vanillin derivative, exerts potent anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[15] This action is mediated through the inhibition of key signaling pathways like NF-κB and MAPK (ERK, JNK).[15]

Mechanism of Action (Hypothesized): 4-Bromo-5-fluoro-7-methoxyindole derivatives likely modulate inflammatory responses by inhibiting the nuclear translocation of NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Upon stimulation by an inflammatory signal like lipopolysaccharide (LPS), IκB-α is phosphorylated and degraded, allowing NF-κB to enter the nucleus and trigger the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6). The indole derivatives could prevent this by inhibiting the upstream kinases that phosphorylate IκB-α.

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Protocols: Validating Biological Activity

To empirically determine the activity of novel 4-bromo-5-fluoro-7-methoxyindole derivatives, standardized assays are essential. The following protocols provide a self-validating framework for assessing cytotoxicity and anti-inflammatory potential.

Protocol: MTT Assay for Cancer Cell Cytotoxicity

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is a proxy for cell viability.[7][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a selected cancer cell line (e.g., NCI-H1581, MCF-7).

Materials:

-

Test indole derivatives dissolved in DMSO (10 mM stock).

-

Cancer cell line of interest.

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

96-well flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Microplate reader (570 nm absorbance).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (DMSO only) and "untreated control".

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.[7]

Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol measures the level of nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated macrophages using the Griess reagent.[15][16]

Objective: To assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit NO production.

Materials:

-

RAW 264.7 macrophage cell line.

-

Test indole derivatives dissolved in DMSO.

-

Lipopolysaccharide (LPS) from E. coli.

-

Complete DMEM medium.

-

Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Sodium nitrite (NaNO₂) standard.

-

96-well plates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

-

Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in each sample using the standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Conclusion and Future Directions

The 4-bromo-5-fluoro-7-methoxyindole scaffold represents a promising, yet underexplored, area for drug discovery. By synthesizing insights from structurally related compounds, this guide establishes a strong rationale for investigating these derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents. The specific combination of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups at strategic positions on the indole ring provides a unique platform for developing highly active and selective modulators of biological pathways.

Future research should focus on the synthesis of a focused library of these derivatives, followed by systematic screening using the protocols outlined herein. Elucidating the precise molecular targets and conducting further SAR studies will be critical for optimizing lead compounds. The data presented here serve as a foundational resource to accelerate the exploration of 4-bromo-5-fluoro-7-methoxyindoles as next-generation therapeutic agents.

References

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. Available at: [Link]

-

Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Taylor & Francis Online. Available at: [Link]

-

Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Publications. Available at: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available at: [Link]

-

Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers. Available at: [Link]

-

Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. Available at: [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Available at: [Link]

-

Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. ResearchGate. Available at: [Link]

-

Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI. Available at: [Link]

-

Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026. Frontiers. Available at: [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available at: [Link]

-

Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. MDPI. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. Available at: [Link]

-

ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PubMed Central. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central. Available at: [Link]

-

Flavonoids as Promising Natural Compounds for Combating Bacterial Infections. MDPI. Available at: [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. CNR-IRIS. Available at: [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available at: [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PubMed Central. Available at: [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. Available at: [Link]

-

Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann. PubMed. Available at: [Link]

-

(PDF) Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann. ResearchGate. Available at: [Link]

Sources

- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]

- 10. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 16. Frontiers | Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026 [frontiersin.org]

structure-activity relationship of halogenated 7-methoxyindoles

An In-depth Technical Guide to the Structure-Activity Relationship of Halogenated 7-Methoxyindoles

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive natural products and its ability to interact with a multitude of biological targets.[1][2][3] The strategic introduction of a methoxy group at the 7-position can significantly modulate a compound's electronic properties and metabolic stability.[3] When combined with halogenation—a powerful tool in drug design for enhancing lipophilicity, metabolic stability, and target binding affinity—a versatile and potent class of molecules emerges.[4][5] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of halogenated 7-methoxyindoles. We will explore the nuanced effects of different halogens on physicochemical properties, delve into synthetic strategies, and examine how these structural modifications influence activity at key biological targets, including serotonin receptors and protein kinases. This document is intended for researchers and drug development professionals, offering field-proven insights into the rational design of next-generation therapeutics based on this promising scaffold.

Introduction: The Strategic Convergence of Indole, Methoxy, and Halogen Moieties

The indole nucleus is a fundamental component of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, which allows indole-based compounds to engage in diverse and specific interactions with biological systems.[3] The modification of this core structure is a central theme in drug discovery.

-

The 7-Methoxy Group: The placement of a methoxy group at the 7-position of the indole ring is a key synthetic modification. It serves to alter the molecule's electronic profile and can influence its metabolic fate, thereby fine-tuning its pharmacokinetic properties.[3] This substituent is found in various compounds explored for therapeutic applications, from neurological disorders to oncology.[6][7]

-

The Role of Halogenation: The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) is a well-established strategy in medicinal chemistry, with approximately 25% of approved drugs containing a halogen atom.[4] Halogenation impacts a molecule's properties in several critical ways:

-

Modulation of Physicochemical Properties: Halogens, particularly chlorine and fluorine, can significantly alter lipophilicity, permeability, and oral absorption.[4]

-

Electronic Effects: Their electron-withdrawing nature can decrease the pKa of nearby functional groups, improving membrane permeability and target affinity.[4]

-

Metabolic Stability: Halogens can block sites of metabolism, thereby increasing the drug's half-life.

-

Target Binding and Halogen Bonding: Heavier halogens (Cl, Br, I) can participate in a specific, directional non-covalent interaction known as a halogen bond. This occurs between the electropositive region on the halogen (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or nitrogen atom) in a protein's binding pocket, significantly enhancing binding affinity and selectivity.[5][8][9]

-

This guide focuses on the intersection of these three components, examining how the systematic halogenation of the 7-methoxyindole scaffold provides a powerful platform for developing targeted therapeutic agents.

Physicochemical Impact of Halogenation

The choice of halogen is a critical decision in drug design, as each imparts a unique set of properties to the parent molecule. The rationale behind selecting a specific halogen is rooted in its predictable influence on lipophilicity, electronics, and steric profile.

Halogen atoms enhance lipophilicity, which can improve membrane permeability and oral absorption.[4] However, their most profound impact often comes from their ability to form specific, high-affinity interactions within a protein binding pocket. Unlike fluorine, the heavier halogens (Cl, Br, I) possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a σ-hole along the R-X bond axis.[8] This allows the halogen to act as a Lewis acid, forming a strong, directional "halogen bond" with a Lewis base (an electron donor) in the target protein, such as a backbone carbonyl oxygen.[8][9]

Caption: Generalized synthetic workflows for preparing halogenated 7-methoxyindoles.

Experimental Protocol: Synthesis of 3-Bromo-7-methoxyindole

This protocol provides a representative example of a direct halogenation reaction.

-

Dissolution: Dissolve 7-methoxyindole (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in anhydrous DMF dropwise to the cooled indole solution over 15-20 minutes. The reaction is often exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench by pouring the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any remaining bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-bromo-7-methoxyindole.

Structure-Activity Relationship (SAR) at Key Biological Targets

The true value of halogenating the 7-methoxyindole scaffold is realized in its application against specific biological targets. The position, number, and type of halogen can dramatically alter binding affinity, selectivity, and functional activity.

Serotonin (5-HT) Receptors

The indole scaffold is a common feature in ligands for serotonin receptors, which are implicated in a wide range of CNS disorders. [10][11]Halogenation provides a powerful means to fine-tune receptor subtype selectivity and affinity.

-

5-HT2A Receptor: Molecular docking studies have revealed that for certain indole derivatives, a chlorine atom can form a stabilizing halogen bond with the side chain of an asparagine residue (Asn 6.55) in the 5-HT2A receptor binding pocket. [10]This specific interaction contributes to the ligand's overall binding energy and can enhance its potency.

-

5-HT2C Receptor: A series of 7-halogen-2-phenyl isoindolones (structurally related to indoles) were synthesized and showed high affinity for the 5-HT2C receptor. [12]Notably, the chloro- and bromo- derivatives exhibited excellent affinity (pKi of 8.8 and 9.1, respectively) and high selectivity over the 5-HT2A and 5-HT2B subtypes. [12]This highlights how heavier halogens can be exploited to achieve both high potency and selectivity.

| Compound ID | Scaffold | Halogen (at C7) | 5-HT2C pKi | 5-HT2A pKi | 5-HT2B pKi | Reference |

| 6 | 2-Phenyl Isoindolone | Cl | 8.8 | 6.1 | 6.9 | [12] |

| 7 | 2-Phenyl Isoindolone | Br | 9.1 | 6.2 | 6.8 | [12] |

Table 2: Binding affinities of halogenated isoindolones at serotonin 5-HT2 subtypes. [12]

Melatonin (MT1/MT2) Receptors

Melatonin (5-methoxy-N-acetyltryptamine) is a crucial hormone regulating circadian rhythms, and its receptors are important drug targets for sleep disorders. [13]Given the structural similarity, 7-methoxyindoles are logical scaffolds for developing melatonin receptor agonists.

While direct SAR data on halogenated 7-methoxyindoles at melatonin receptors is sparse, studies on related 6-methoxyindoles provide valuable insights. The introduction of a bromine atom at the C2 position of a 1-(2-alkanamidoethyl)-6-methoxyindole resulted in a significant enhancement of binding affinity into the picomolar range, along with improved agonist activity. [14]This suggests that halogenation at specific positions can optimize interactions within the melatonin receptor binding site.

Anticancer and Anti-inflammatory Activity

Substituted indoles are widely investigated for their potential in oncology and inflammatory diseases. [1][15]Halogenation can enhance these activities through several mechanisms.

-

Tubulin Inhibition: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization. [15][16]Halogenation can increase the lipophilicity of these compounds, potentially improving cell penetration and overall cytotoxic potency.

-

Kinase Inhibition: Indoles serve as scaffolds for inhibitors of various protein kinases, such as EGFR and HER2, which are dysregulated in many cancers. [1][16]The introduction of a halogen can lead to additional, favorable interactions in the kinase ATP-binding pocket, as seen in the development of glycine antagonists where a 7-chloro substitution increased potency 70-fold. [17]* Antifungal Activity: Multi-halogenation of the indole core has been shown to markedly enhance antifungal potency against drug-resistant Candida species. [18]Quantitative structure-activity relationship (QSAR) analysis revealed that halogen substitutions at the C4–C6 positions of the indole ring were particularly effective for enhancing antifungal activity, demonstrating that precise halogen placement can modulate electronic and hydrophobic properties to boost potency. [18]

Caption: A summary of key structure-activity relationship trends for the halogenated 7-methoxyindole scaffold. (Note: A chemical structure image would be used in a final document).

Conclusion and Future Perspectives

The halogenated 7-methoxyindole scaffold represents a highly versatile and promising platform for modern drug discovery. The strategic interplay between the core indole structure, the electronically-modulating 7-methoxy group, and the multifaceted influence of halogen substituents allows for the precise tuning of pharmacological activity.

Key insights from this guide include:

-

Rational Halogen Selection: The choice of halogen is not arbitrary. Fluorine is often used to block metabolism or subtly alter electronics, while heavier halogens like chlorine and bromine are exceptionally useful for increasing lipophilicity and, critically, for forming potent halogen bonds that can anchor a ligand in its binding site.

-

Positional Importance: The biological effect of a halogen is highly dependent on its position on the indole ring. Substitutions on the benzene ring (C4, C5, C6) versus the pyrrole ring (C2, C3) can lead to vastly different interactions with the target protein.

-

Therapeutic Potential: This scaffold has demonstrated significant potential in the development of ligands for CNS targets, particularly serotonin and melatonin receptors, as well as potent agents for oncology and infectious diseases.

Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of di- and tri-halogenated derivatives, which may offer enhanced potency and unique selectivity profiles. [18]Furthermore, the application of advanced computational modeling to predict halogen bonding and other key interactions will be invaluable in guiding the rational design of the next generation of halogenated 7-methoxyindole-based therapeutics.

References

-

Yadav, P., et al. (2023). Synthesis and diverse biological activities of substituted indole β-carbolines: a review. Molecular Diversity. Retrieved March 7, 2024, from [Link]

-

Zheng, Y., et al. (2016). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. Retrieved March 7, 2024, from [Link]

-

Gomes, A. F., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Retrieved March 7, 2024, from [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC. Retrieved March 7, 2024, from [Link]

-

Taylor, C. G. P., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved March 7, 2024, from [Link]

-

Kargol, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC. Retrieved March 7, 2024, from [Link]

-

Al-Fakih, H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. bioRxiv. Retrieved March 7, 2024, from [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

-

7-Methoxyindole. (2018). J&K Scientific LLC. Retrieved March 7, 2024, from [Link]

-

El Kazzouli, S., et al. (2011). Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Bioorganic & Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

-

Zhou, J. (2025). Key contemporary considerations for halogens in drug discovery. PMC. Retrieved March 7, 2024, from [Link]

-

Wang, Z., et al. (2020). Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. PMC. Retrieved March 7, 2024, from [Link]

-

Li, S., et al. (2021). Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors. Frontiers in Chemistry. Retrieved March 7, 2024, from [Link]

-

Beckett, J. O. S., et al. (2025). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

-

Beckett, J. O. S., et al. (2025). Transforming Amino Acids into Serotonin 5-HT 2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

-

Mendez-Lucio, O., et al. (2018). Molecular Docking in Halogen Bonding. IntechOpen. Retrieved March 7, 2024, from [Link]

-

Spadoni, G., et al. (2000). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

- Preparation method for 4-substituted-7-azaindole. (2012). Google Patents.

-

Chen, Y., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

-

Wang, L., et al. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

-

Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

-

Biological activity and material applications of 7-azaindole derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Melatonin receptor agonist. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

-

Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Retrieved March 7, 2024, from [Link]

-

Tsotinis, A. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen. Retrieved March 7, 2024, from [Link]

-

Synthetic Melatonin Receptor Agonists and Antagonists. (2020). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Ma, J., & Ma, D. (2007). General Approach to the Total Synthesis of 9-Methoxy Substituted Indole Alkaloids: Synthesis of Mitragynine, as well as 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol. PMC. Retrieved March 7, 2024, from [Link]

-

Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. (2019). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Chapter 7. The Structure–Activity Relationships of Plant Secondary Metabolites with Antimicrobial, Free Radical Scavenging and Inhibitory Activity toward Selected Enzymes. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Al-Mansouri, L., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. PMC. Retrieved March 7, 2024, from [Link]

-

Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2025). MDPI. Retrieved March 7, 2024, from [Link]

-

Novel Compounds in the Treatment of the CNS Disorders. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

-

Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases. (2025). PMC. Retrieved March 7, 2024, from [Link]

-

Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

-

P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases. (2020). PubMed. Retrieved March 7, 2024, from [Link]

-

Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases. (2022). PMC. Retrieved March 7, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-1H-indole-4-carboxylic acid|CAS 153276-71-2 [benchchem.com]

- 4. Key contemporary considerations for halogens in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking in Halogen Bonding | IntechOpen [intechopen.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 7-Methoxy-2-methyl-1H-indole-3-carboxylic acid|RUO [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors [frontiersin.org]

- 13. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]

- 14. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of 5-Fluoro Substitution in Enhancing the Metabolic Stability of Indole-Based Therapeutics

An In-Depth Technical Guide:

This guide provides an in-depth analysis of the strategic use of 5-fluoro substitution to enhance the metabolic stability of indole-containing compounds. We will explore the underlying biochemical principles, detail the experimental workflows used for validation, and present comparative data that underscores the value of this medicinal chemistry strategy for researchers, scientists, and drug development professionals.

The Indole Scaffold: A Privileged Structure with a Metabolic Liability

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules, from endogenous compounds like serotonin and melatonin to numerous therapeutic agents.[1] However, its electron-rich nature makes it a prime target for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) family of enzymes in the liver.[2][3]

This metabolic susceptibility presents a significant challenge in drug development.[4] Rapid metabolism can lead to:

-

Low Bioavailability: The compound is cleared from the body before it can exert its therapeutic effect.[2]

-

Short Half-Life: Requiring more frequent dosing and potentially leading to poor patient compliance.

-

Formation of Unwanted Metabolites: These can be inactive, toxic, or possess off-target pharmacology.[4]

The primary metabolic pathways for indoles involve oxidation of the heterocyclic ring.[5] Enzymes such as CYP2A6, CYP2E1, and CYP2C19 catalyze the formation of various oxidized products, including indoxyl (3-hydroxyindole) and oxindole.[5][6] These hydroxylated metabolites are often more polar and readily excreted. Blocking these sites of metabolic attack is therefore a key objective in the optimization of indole-based drug candidates.

Caption: Cytochrome P450-mediated metabolism of the indole ring.

Fluorine in Medicinal Chemistry: The Metabolic Shield

The introduction of fluorine into drug candidates is a well-established and powerful strategy to enhance metabolic stability.[7][8] This is primarily attributed to the unique properties of the carbon-fluorine (C-F) bond.

Causality Behind Fluorine's Efficacy:

-

High Bond Strength: The C-F bond (bond dissociation energy ~110-126 kcal/mol) is significantly stronger than a typical aromatic C-H bond (~113 kcal/mol).[9] This increased strength makes it energetically unfavorable for CYP450 enzymes to perform the hydrogen atom abstraction that initiates the oxidation process.[2] By replacing a metabolically labile C-H with a robust C-F bond, that position is effectively "blocked" from enzymatic attack.[3]

-

Electronic Perturbation: Fluorine is the most electronegative element, and its introduction into the indole ring alters the molecule's electronic distribution.[2] This can lower the energy of the highest occupied molecular orbital (HOMO) of the aromatic system. Since CYP450-mediated oxidation often involves the removal of an electron from the substrate's HOMO, lowering its energy can decrease the substrate's reactivity and its affinity for the enzyme's active site.[9] This provides a more nuanced mechanistic explanation beyond simple steric blocking.

Strategically placing a fluorine atom at a known site of metabolism, such as the 5-position of the indole ring, can dramatically slow down the rate of degradation, thereby improving the compound's pharmacokinetic profile.[2]

Caption: 5-Fluoro substitution acts as a shield against metabolism.

Quantifying Metabolic Stability: Experimental Validation

To validate the hypothesis that 5-fluoro substitution enhances metabolic stability, a standardized in vitro assay is employed. The liver microsomal stability assay is a cornerstone of early drug discovery, providing a reliable measure of a compound's susceptibility to Phase I metabolism.[4][10][11]

Comparative Metabolic Stability Data

The following table summarizes preclinical data comparing non-fluorinated indoles with their fluorinated counterparts. The data clearly demonstrates that the introduction of fluorine at a strategic position leads to a significant increase in metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint).

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | Not Reported | [3] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Not Reported | [3] |

| 5-Fluoroindole | 5-Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [3] |

Note: Data for UT-155 and its analog were generated in mouse liver microsomes, while data for 5-Fluoroindole was generated in rat liver microsomes. While direct comparison of absolute values between different test systems should be made with caution, the trend of significantly increased stability with 5-fluorination is evident.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a self-validating system for determining the intrinsic clearance of a test compound. The inclusion of positive and negative controls ensures the integrity of the experimental system.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).

Materials:

-

Test Compound (e.g., non-fluorinated indole and 5-fluoro-indole)

-

Human Liver Microsomes (HLM), pooled

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Positive Control Compound (e.g., Verapamil, known to be rapidly metabolized)

-

Negative Control Compound (e.g., Warfarin, known to be slowly metabolized)

-

Acetonitrile (ACN) with internal standard (for quenching and analysis)

-

96-well incubation plate and analytical plate

-

LC-MS/MS system

Experimental Workflow:

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

electronic effects of 7-methoxy group on indole reactivity

An In-depth Technical Guide to the Electronic Effects of the 7-Methoxy Group on Indole Reactivity

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry and natural product synthesis. Its reactivity is profoundly influenced by the nature and position of its substituents. This technical guide provides a detailed examination of the electronic effects of a methoxy group at the 7-position of the indole ring. We will dissect the interplay of resonance and inductive effects, analyze the resulting changes in electron density and regioselectivity, and provide field-proven experimental protocols to quantify and exploit these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of 7-methoxyindole's chemical behavior.

Introduction: The Privileged Indole Scaffold

Indole and its derivatives are ubiquitous in biologically active compounds, from the neurotransmitter serotonin to complex alkaloids and modern pharmaceuticals. The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution, with the C3-position being the most reactive site. Understanding how substituents modulate this inherent reactivity is critical for the rational design of synthetic routes and the development of novel molecular entities with desired biological activities.

This guide focuses specifically on the 7-methoxyindole isomer. The placement of the methoxy group on the benzene portion of the bicyclic system, adjacent to the pyrrole nitrogen, introduces a unique set of electronic perturbations that significantly alter its reactivity profile compared to the parent indole or other methoxy-substituted isomers.

Fundamental Electronic Effects: A Duality of Influence

The methoxy group (-OCH₃) exerts two opposing electronic effects on an aromatic ring:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework. This effect is distance-dependent, weakening with an increasing number of bonds.

-

Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density is a powerful activating effect.

In most aromatic systems, the resonance effect of a methoxy group is generally more influential than its inductive effect.[1][2] This net effect is strong electron donation, which increases the overall nucleophilicity of the aromatic ring. In 7-methoxyindole, this electron donation profoundly enhances the reactivity of the entire indole nucleus.

The resonance donation from the 7-methoxy group can be visualized through the following contributing structures, which show increased electron density at the C4, C6, and, by extension, the C2 positions of the indole ring.

Caption: Key resonance structures showing electron donation from the 7-methoxy group.

Impact on Indole Reactivity and Regioselectivity

The net electron-donating character of the 7-methoxy group activates the indole ring, making it significantly more reactive towards electrophiles than the unsubstituted indole. This activation, however, is not uniform and leads to important changes in the regioselectivity of its reactions.

Enhanced Nucleophilicity

The overall increase in electron density makes 7-methoxyindole a more potent nucleophile. The nucleophilicity of various indoles has been quantified using the Mayr nucleophilicity scale, which defines a parameter 'N' for each nucleophile.[3] While specific data for 7-methoxyindole is not broadly published, electron-donating groups are known to increase the N value. For example, 5-methoxyindole is a significantly stronger nucleophile than indole or electron-withdrawn indoles like 5-cyanoindole.[3] It is expected that 7-methoxyindole would exhibit similarly enhanced nucleophilicity.

Altered Regioselectivity in Electrophilic Aromatic Substitution

While the C3 position remains the primary site of electrophilic attack due to the inherent electronics of the pyrrole ring, the 7-methoxy group introduces a competing directive effect. The resonance structures show a buildup of negative charge at the C4 and C6 positions. The C4 position, being ortho to the powerful donating group, becomes particularly activated.

This leads to a notable divergence from the typical reactivity of indole. In certain reactions, electrophilic substitution can occur at the C4 position, a site that is generally unreactive in the parent indole. A key example was observed during dimerization experiments with 7-methoxyindole, where substitution occurred at both the highly reactive C3 position and the newly activated C4 position.[4] This dual reactivity is a critical consideration for synthetic planning.

Table 1: Comparison of Reactivity Sites in Indole vs. 7-Methoxyindole

| Compound | Primary Site of Electrophilic Attack | Secondary/Competing Site(s) | Rationale |

| Indole | C3 | C2 (under certain conditions) | Inherent electronics of the pyrrole ring favor C3 attack to maintain aromaticity in the benzene ring in the intermediate. |

| 7-Methoxyindole | C3 | C4 | The +M effect of the 7-methoxy group strongly activates the C4 position, making it a viable site for electrophilic attack.[4] |

Quantitative and Spectroscopic Signatures

The electronic effects of the 7-methoxy group can be observed and quantified through various analytical techniques.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on a reaction's rate or equilibrium.[5] The methoxy group has a negative para substituent constant (σₚ ≈ -0.27) and a positive meta constant (σₘ ≈ +0.12), reflecting its dual nature as a strong resonance donor (activating at para) and a weak inductive withdrawer (deactivating at meta).[6] While these values are derived from the benzoic acid system, they provide a reliable qualitative and quantitative guide to the methoxy group's behavior.

Spectroscopic Evidence (NMR)

The changes in electron density are directly reflected in the ¹H and ¹³C NMR spectra.

-

¹H NMR: The increased electron density leads to greater shielding of the ring protons. We expect the protons on the benzene ring of 7-methoxyindole (H4, H5, H6) to appear at a higher field (lower ppm) compared to their counterparts in unsubstituted indole.

-

¹³C NMR: The carbon atoms receiving increased electron density via resonance (C4, C6) will be more shielded and appear at a higher field in the ¹³C NMR spectrum. The methoxy carbon itself typically appears around 55-60 ppm.[7]

Experimental Protocols

To provide practical, field-proven insights, we describe two key experimental workflows.

Protocol 1: Vilsmeier-Haack Formylation to Probe Regioselectivity

The Vilsmeier-Haack reaction is a classic electrophilic substitution that installs a formyl (-CHO) group onto an activated aromatic ring, using a Vilsmeier reagent generated from DMF and POCl₃.[8][9] Its application to 7-methoxyindole serves as an excellent method to probe the regioselectivity of electrophilic attack.

Objective: To determine the product distribution of the formylation of 7-methoxyindole and demonstrate the directing effect of the 7-methoxy group.

Methodology:

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 7-methoxyindole (1.0 equiv.) in a minimal amount of dry DMF or 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing an excess of sodium acetate or sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Analysis: Purify the crude product by column chromatography. Characterize the isolated products (7-methoxyindole-3-carbaldehyde and potentially 7-methoxyindole-4-carbaldehyde) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the product ratio and confirm the regioselectivity.

Caption: Workflow for the Vilsmeier-Haack formylation of 7-methoxyindole.

Protocol 2: Competitive Halogenation Experiment

This experiment provides a direct, quantitative comparison of the reactivity of 7-methoxyindole and unsubstituted indole.

Objective: To demonstrate the activating effect of the 7-methoxy group by reacting an equimolar mixture of indole and 7-methoxyindole with a sub-stoichiometric amount of a halogenating agent.

Methodology:

-

Reaction Setup: In a flask protected from light, dissolve indole (1.0 equiv.) and 7-methoxyindole (1.0 equiv.) in a suitable solvent (e.g., CCl₄, CH₂Cl₂, or THF).

-

Reagent Addition: Cool the solution to 0°C. Slowly add a solution of N-Bromosuccinimide (NBS) (0.5 equiv.) in the same solvent dropwise over 30 minutes. The use of a sub-stoichiometric amount of the electrophile is critical for the competition.

-

Reaction: Stir the mixture at 0°C for 1 hour after the addition is complete.

-

Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and carefully remove the solvent under reduced pressure at low temperature.

-

Analysis: Analyze the crude product mixture directly by ¹H NMR spectroscopy or GC-MS.

-

Quantification: By integrating the signals corresponding to the starting materials and the brominated products (3-bromoindole and 3-bromo-7-methoxyindole), the relative consumption of the two starting materials can be calculated. A higher consumption of 7-methoxyindole directly demonstrates its enhanced reactivity.

Implications for Drug Discovery and Synthesis

The electronic properties of 7-methoxyindole are not merely of academic interest. They have profound implications for its use in drug development and complex molecule synthesis.

-

Modulation of Bioactivity: The methoxy group can act as a hydrogen bond acceptor, influencing how a molecule binds to its biological target. Its electronic effects can also alter the pKa of the indole N-H, which can be crucial for receptor interactions.

-

Metabolic Stability: The position of the methoxy group can influence the molecule's metabolic fate. It can block a potential site of oxidation by cytochrome P450 enzymes or alter the electronic environment to disfavor metabolism at other sites.

-

Synthetic Strategy: The altered regioselectivity opens up synthetic pathways to 4-substituted indoles, which are often challenging to access through other routes.[10][11] This allows for the exploration of a broader chemical space in drug discovery programs.

Conclusion

The 7-methoxy group exerts a powerful, activating electronic effect on the indole nucleus. This is a net result of a dominant +M (resonance) effect overcoming a weaker -I (inductive) effect. The consequence is a significant increase in the indole's nucleophilicity and susceptibility to electrophilic attack. Critically, this activation is not uniform; while C3 remains the most reactive position, the 7-methoxy group strongly activates the C4 position, enabling a dual regioselectivity that is a key strategic consideration in synthesis. By understanding and quantifying these electronic effects through the experimental and analytical approaches detailed in this guide, researchers can better predict and control the reactivity of this valuable heterocyclic scaffold, accelerating the discovery and development of new chemical entities.

References

-

Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from Scribd. [Link]

-

Mayr, H., Bug, T., Gotta, M. F., Hering, M., Schmidt, B., & Tauber, J. (2006). Nucleophilic reactivities of indoles. The Journal of organic chemistry, 71(24), 9079–9093. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2020). Hammett constants for CF2OCH3 and similar groups. ResearchGate. [Link]

-

Wikipedia. (2024). Hammett equation. Retrieved from Wikipedia. [Link]

-

Laurence, C., & Gal, J. F. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(20), 6703-6711. [Link]

-

Terrier, F., et al. (2009). Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. ResearchGate. [Link]

-

Bug, T. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Ludwig-Maximilians-Universität München. [Link]

-

Hibino, S., & Sugino, E. (2003). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 123(9), 727–759. [Link]

-

Ismail, A. M., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Chemistry, 9, 709664. [Link]

-

Kondo, Y., Kojima, S., & Sakamoto, T. (1996). A CONCISE SYNTHESIS OF 7-SUBSTITUTED INDOLES. HETEROCYCLES, 43(12), 2741. [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]

-

Bon, M., et al. (2018). Dearomative Nucleophilic Addition of Lithium Enolates to Electron-Poor Indoles. European Journal of Organic Chemistry, 2018(41), 5693-5700. [Link]

-

Black, D. StC., et al. (1995). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 48(1), 151-158. [Link]

-

Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from Chemistry LibreTexts. [Link]

- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(4), 1-16. [Link]

-

Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Retrieved from Chemistry Steps. [Link]

-

SpectraBase. (n.d.). 7-Methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole - Optional[13C NMR]. Retrieved from SpectraBase. [Link]

-

Wikipedia. (2024). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles. Retrieved from ResearchGate. [Link]

-

Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan Journal of Chemistry, 5(4), 487-501. [Link]

-

Reddy, T. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

-

YouTube. (2021). 27.02 Resonance and Inductive Effects. Retrieved from YouTube. [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Retrieved from Organic Syntheses. [Link]

-

Matsumoto, K., Uchida, T., & Hashimoto, S. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 36(10), 2215. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from YouTube. [Link]

-

Vaia. (n.d.). Q.47P Substituent effects: resonance a.... Retrieved from Vaia. [Link]

-

MDPI. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Retrieved from MDPI. [Link]

-

Zhang, J., et al. (2011). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Science China Chemistry, 54(11), 1754-1759. [Link]

-

Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews, 46(17), 5179-5191. [Link]

-

Li, Z., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 936. [Link]

-

Forgo, P., et al. (2020). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza-Friedel–Crafts Reactions. ChemistrySelect, 5(4), 1431-1436. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. [Link]

-

Vaia. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from Vaia. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Green Halogenation of Indoles with Oxone-Halide. Retrieved from ResearchGate. [Link]

-

ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Retrieved from ChemRxiv. [Link]

-

ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from ResearchGate. [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from YouTube. [Link]

-

Kamal, A., et al. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 19(11), 1026-1053. [Link]

-

Liu, Z., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 52(23), 5964-5967. [Link]

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]